2,6-DI-Tert-butyl-4-methylphenyldiazo acetate
Description
2,6-Di-tert-butyl-4-methylphenyldiazo acetate (CAS: [125640-92-8]) is a sterically hindered aromatic diazo compound characterized by its tert-butyl substituents at the 2- and 6-positions and a methyl group at the 4-position of the phenyl ring. The diazo acetate functional group (-N₂-O-CO-CH₃) confers unique reactivity, making it valuable in synthetic organic chemistry, particularly in photolytic or thermal decomposition reactions to generate carbene intermediates .
Properties
IUPAC Name |
(2,6-ditert-butyl-4-methylphenyl) 2-diazoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-8-12(16(2,3)4)15(21-14(20)10-19-18)13(9-11)17(5,6)7/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHWTRHFIOQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C=[N+]=[N-])C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925197 | |
| Record name | 2,6-Di-tert-butyl-4-methylphenyl diazoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125640-92-8 | |
| Record name | 2,6-Di-tert-butyl-4-methylphenyl diazoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-methylphenyldiazo acetate typically involves the diazotization of 2,6-DI-Tert-butyl-4-methylphenol. The process begins with the nitration of 2,6-DI-Tert-butyl-4-methylphenol to form the corresponding nitro compound. This is followed by reduction to the amine, which is then diazotized using sodium nitrite and hydrochloric acid. The diazonium salt thus formed is reacted with acetic acid to yield 2,6-DI-Tert-butyl-4-methylphenyldiazo acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-methylphenyldiazo acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can participate in substitution reactions, replacing other functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amines and related compounds.
Substitution: Forms various substituted phenyl derivatives.
Scientific Research Applications
2,6-DI-Tert-butyl-4-methylphenyldiazo acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing diazo groups into molecules.
Biology: Investigated for its potential as a labeling agent in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-DI-Tert-butyl-4-methylphenyldiazo acetate involves the diazo group, which can undergo various chemical transformations. The diazo group can act as an electrophile, participating in reactions with nucleophiles. This reactivity is exploited in organic synthesis to form new carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with other tert-butyl-substituted phenolic derivatives but differs in functional groups and reactivity. Below is a comparative analysis with two closely related compounds:
3,5-Di-tert-butyl-4-hydroxyanisole (CAS: [489-01-0])
- Structure : Features tert-butyl groups at the 3- and 5-positions, a hydroxyl group at the 4-position, and a methoxy group at the 1-position.
- Properties : Melting point = 105–106°C; molecular weight = 236.35 g/mol; purity = 97% .
- Applications: Primarily used as an antioxidant due to its phenolic hydroxyl group, which scavenges free radicals.
2,6-Di-tert-butyl-4-methoxyphenol
- Structure: Identical to 3,5-Di-tert-butyl-4-hydroxyanisole (synonym per IUPAC nomenclature), with a methoxy group replacing the hydroxyl group .
- Reactivity : Less reactive than diazo acetate derivatives, as it lacks the diazo functional group.
Physicochemical and Functional Comparison
Key Observations:
Steric Effects : All three compounds exhibit steric hindrance from tert-butyl groups, which stabilizes the aromatic ring and influences reaction kinetics.
Reactivity: The diazo acetate group in 2,6-Di-tert-butyl-4-methylphenyldiazo acetate enables carbene generation under mild conditions, unlike the antioxidant-focused phenolic analogs .
Thermal Stability : The absence of a diazo group in 3,5-Di-tert-butyl-4-hydroxyanisole grants higher thermal stability, evidenced by its defined melting point.
Notes on Data Limitations
- Critical data gaps (e.g., molecular weight, solubility) for 2,6-Di-tert-butyl-4-methylphenyldiazo acetate limit a full mechanistic understanding. Further experimental studies are recommended.
Biological Activity
2,6-Di-tert-butyl-4-methylphenyldiazo acetate (CAS No. 125640-92-8) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a diazo group attached to a tert-butyl substituted phenyl ring. Its structure can be represented as follows:
This molecular configuration contributes to its reactivity and interaction with biological molecules.
The biological activity of 2,6-di-tert-butyl-4-methylphenyldiazo acetate can be attributed to several mechanisms:
- Antioxidant Activity : Similar to its structural analogs like butylated hydroxytoluene (BHT), it exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells .
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission. The inhibition of these enzymes can be beneficial in conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by affecting cytokine production, particularly TNF-α levels in macrophages .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study demonstrated that 2,6-di-tert-butyl-4-methylphenyldiazo acetate significantly reduced lipid peroxidation in liver homogenates, indicating its potential use as a protective agent against oxidative damage . This property is crucial in preventing cellular damage associated with various diseases.
Case Study 2: Enzyme Inhibition
In a comparative study, this compound was evaluated alongside other phenolic compounds for their AChE inhibitory activity. It exhibited a notable IC50 value, suggesting its potential therapeutic applications in treating neurodegenerative diseases . The docking studies indicated that it binds effectively to the active sites of these enzymes.
Toxicological Considerations
While the biological activities suggest potential therapeutic benefits, toxicity assessments are essential. Studies have shown that high doses of structurally similar compounds can lead to adverse effects such as hepatotoxicity and DNA damage . Therefore, understanding the dose-response relationship is critical for safe application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
